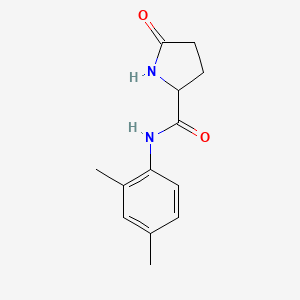

N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

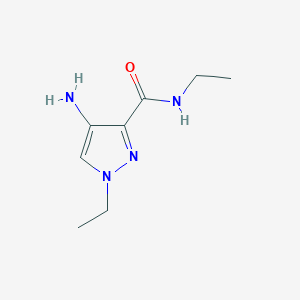

N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide, also known as DMPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a cyclic amide that belongs to the class of pyrrolidines and has a molecular formula of C14H18N2O2. DMPO is synthesized through a multistep process that involves the reaction of 2,4-dimethylbenzaldehyde with 1,3-dimethylurea, followed by cyclization with acetic anhydride.

Aplicaciones Científicas De Investigación

- N-(2,4-Dimethylphenyl)formamide serves as a solvent, reaction medium, and reagent in organic synthesis. Researchers employ it to create new molecules, study reaction mechanisms, and develop novel chemical processes .

- Researchers have investigated the cytotoxicity of amitraz and its metabolites using assays in HepG2 cells . Notably, N-(2,4-dimethylphenyl)formamide is one of the main metabolites and is considered a potent neurotoxicant .

Organic Synthesis and Polymer Chemistry

Neurotoxicity Studies

Mecanismo De Acción

Target of Action

The primary target of N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide, also known as Amitraz, is the alpha-adrenergic receptor in the central nervous system . This receptor plays a crucial role in the regulation of various physiological processes, including the modulation of mood, cognition, and the cardiovascular system .

Mode of Action

Amitraz acts as an agonist at the alpha-adrenergic receptor . It binds to these receptors and mimics the action of natural neurotransmitters, leading to an overstimulation of the receptor . This overstimulation results in a series of downstream effects that ultimately lead to the paralysis and death of insects .

Biochemical Pathways

Upon binding to the alpha-adrenergic receptors, Amitraz inhibits the synthesis of monoamine oxidases and prostaglandins . These enzymes play key roles in various biochemical pathways, including the regulation of mood, pain perception, and inflammation . The inhibition of these enzymes disrupts these pathways, leading to a range of effects, including overexcitation, paralysis, and death in insects .

Pharmacokinetics

It is known that most animal species, including humans, can metabolize amitraz rapidly to form six metabolites during biotransformation . These metabolites include N-methyl-N′-(2,4-xylyl)formamide, Form-2’4’xylidine, 4-N-Methyl-formidoyl)amino-meta-toluix acid, 4-Formamido-meta-toluic acid, 4-Acetamido-meta-toluic acid, and 4-Amino-meta-toluic acid .

Result of Action

The molecular and cellular effects of Amitraz’s action are primarily due to its interaction with the alpha-adrenergic receptors. This interaction leads to overexcitation, which subsequently results in paralysis and death in insects . In mammals, Amitraz is less harmful and is commonly used as an insecticide against mite or tick infestation in dogs .

Propiedades

IUPAC Name |

N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-8-3-4-10(9(2)7-8)15-13(17)11-5-6-12(16)14-11/h3-4,7,11H,5-6H2,1-2H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQVNTRVLSNHND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2CCC(=O)N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline](/img/structure/B2847138.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide](/img/structure/B2847142.png)

![Ethyl ((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2847147.png)

![2-[(2-Methylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2847150.png)

![3-fluoropropyl 4-{2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}phenyl ether](/img/structure/B2847155.png)

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2847158.png)

![1-ethyl-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2847159.png)

![N-{2-[bis(propan-2-yl)amino]ethyl}-1-(2-chloropyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2847160.png)